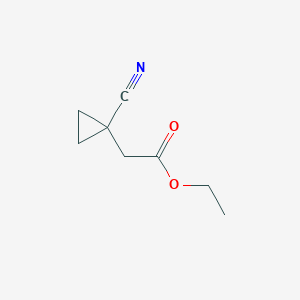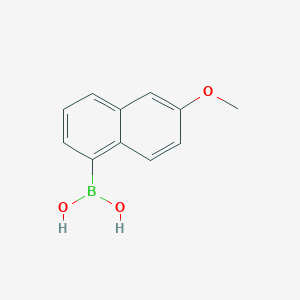![molecular formula C14H15N3O2 B6328800 4-(2-Methylphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid CAS No. 1338440-37-1](/img/structure/B6328800.png)
4-(2-Methylphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Methylphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid, also known as 4-MIPCP, is an aromatic heterocyclic compound with a structure consisting of an imidazopyridine ring with a carboxylic acid substituent. It is a colorless solid with a melting point of 168-170 °C. 4-MIPCP has been used for a variety of scientific research applications due to its unique properties and high solubility in polar solvents.
作用机制
Target of Action
The primary targets of the compound are yet to be identified. The compound is a derivative of pyridinecarboxylic acid , which suggests that it may interact with similar targets as other pyridinecarboxylic acid derivatives.
Mode of Action
Based on its structural similarity to other pyridinecarboxylic acids , it can be hypothesized that it may interact with its targets through similar mechanisms. This could involve the formation of a resonance-stabilized carbanionic intermediate .
Biochemical Pathways
It’s worth noting that the presence of the benzene ring allows for resonance stabilization of the benzylic carbocation , which could potentially influence various biochemical pathways.
Pharmacokinetics
The presence of the pyridine nitrogen, which is traditionally assumed to be protonated in enzyme active sites , could potentially influence the compound’s pharmacokinetic properties.
Result of Action
Given its structural similarity to other pyridinecarboxylic acids , it can be hypothesized that it may have similar effects.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the compound’s action, efficacy, and stability. For instance, the rate of reaction could be influenced by the difference in electronegativity .
实验室实验的优点和局限性
The advantages of using 4-(2-Methylphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid in laboratory experiments include its high solubility in polar solvents, its low toxicity, and its ability to act as a nucleophile. The main limitation of using this compound in laboratory experiments is its limited availability and high cost.
未来方向
There are many potential future directions for research involving 4-(2-Methylphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid. These include further studies into its mechanism of action, further studies into its biochemical and physiological effects, and further studies into its applications in the synthesis of novel pharmaceuticals, catalysts, and materials. In addition, further studies into its synthesis and availability could lead to more economical synthesis methods and wider availability of the compound.
合成方法
4-(2-Methylphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid can be synthesized through a multi-step reaction sequence involving the reaction of 2-methylphenyl isocyanide with hydroxylamine hydrochloride. This reaction is followed by a condensation reaction with acetic anhydride, followed by a dehydration reaction with phosphorous oxychloride. The final product is this compound.
科学研究应用
4-(2-Methylphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid has been used in a variety of scientific research applications due to its unique properties and high solubility in polar solvents. It has been used as a reactant in the synthesis of pyridazinones, which have been used in the development of novel pharmaceuticals. This compound has also been used as a reactant in the synthesis of imidazopyridine derivatives, which have been used in the development of novel catalysts. In addition, this compound has been used in the synthesis of heterocyclic compounds, which have been used in the development of novel materials.
属性
IUPAC Name |
4-(2-methylphenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c1-8-4-2-3-5-9(8)12-13-10(15-7-16-13)6-11(17-12)14(18)19/h2-5,7,11-12,17H,6H2,1H3,(H,15,16)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXOWHMVJZDSFAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2C3=C(CC(N2)C(=O)O)NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(5-Methyl-[1,2,4]oxadiazol-3-yl)-benzamide](/img/structure/B6328733.png)



![N-[2-(3,4-Di(methoxy-d3)-phenyl)-ethyl]-formamide](/img/structure/B6328755.png)







![4-(4-Ethoxyphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B6328793.png)
